- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)
934664-41-2 structure
Product Name:tert-butyl 3-methylideneazetidine-1-carboxylate
CAS-Nr.:934664-41-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
Update Time:2025-06-13
tert-butyl 3-methylideneazetidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-methylideneazetid...
- tert-butyl 3-methylideneazetidine-1-carboxylate
- 1-Boc-3-methylideneazetidine
- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
- MECAHFSQQZQZOI-UHFFFAOYSA-N
- 5860AC
- PB19228
- AM804576
- AB1011612
- AB0050474
- tert-butyl 3-methylene-azetidine-1-carboxylate
- 3-Methyleneaze
- J-524559
- SY046612
- DB-371887
- CS-W022997
- EN300-155692
- DTXSID70717214
- AKOS006316676
- MFCD12031229
- B6011
- ALBB-031201
- SCHEMBL1488353
- 1-Boc-3-methyleneazetidine
- SS-4888
- 934664-41-2
- tert-Butyl3-methyleneazetidine-1-carboxylate
-
- MDL: MFCD12031229
- Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
- InChI-Schlüssel: MECAHFSQQZQZOI-UHFFFAOYSA-N
- Lächelt: O=C(N1CC(=C)C1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 169.110278721g/mol
- Monoisotopenmasse: 169.110278721g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 207
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.5
- XLogP3: 1
Experimentelle Eigenschaften
- Siedepunkt: 214.8±29.0°C at 760 mmHg
tert-butyl 3-methylideneazetidine-1-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
tert-butyl 3-methylideneazetidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103675-100g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95+% | 100g |
$550 | 2021-06-10 | |
| Alichem | A449040934-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
$247.20 | 2023-08-31 | |
| Alichem | A449040934-100g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 100g |
$723.84 | 2023-08-31 | |
| abcr | AB439858-1 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 1g |
€93.80 | 2023-07-18 | |
| abcr | AB439858-5 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 5g |
€146.00 | 2023-07-18 | |
| abcr | AB439858-10 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 10g |
€201.10 | 2023-07-18 | |
| abcr | AB439858-25 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 25g |
€357.50 | 2023-07-18 | |
| abcr | AB439858-100 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 100g |
€834.30 | 2023-07-18 | |
| Apollo Scientific | OR317163-1g |
3-Methylideneazetidine, N-BOC protected |
934664-41-2 | 97% | 1g |
£15.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60460-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
¥442.0 | 2023-09-06 |
tert-butyl 3-methylideneazetidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referenz
- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Referenz
- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux
Referenz
- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
1.2 30 min, rt
1.3 Reagents: Water
Referenz
- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
Referenz
- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Referenz
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
Referenz
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
1.2 2 h, 35 °C; 35 °C → rt
Referenz
- Pleuromutilin derivative and application as antibacterial agents, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
Referenz
- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Referenz
- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
Referenz
- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Referenz
- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
Referenz
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Referenz
- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),
tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials
- Methyltriphenylphosphonium bromide
- methyl(triphenyl)phosphonium;iodide
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Benzyltriphenylphosphonium bromide
tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products
tert-butyl 3-methylideneazetidine-1-carboxylate Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Bestellnummer:sfd9465
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:35
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Bestellnummer:A859765
Bestandsstatus:in Stock
Menge:500g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:20
Preis ($):1291.0/258.0
Email:sales@amadischem.com
tert-butyl 3-methylideneazetidine-1-carboxylate Verwandte Literatur
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Reinheit:99%/99%
Menge:500g/100g
Preis ($):1291.0/258.0